

Application Notes: High-Throughput Screening with Mekinib, a Potent MEK1/2 Inhibitor

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Compound of Interest

Compound Name: Angustin A

Cat. No.: B563220

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of various cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2] Dysregulation of this pathway, often through mutations in components like BRAF or RAS, is a hallmark of many human cancers.[3] The MAPK cascade includes key kinases such as RAF, MEK (MAPK/ERK Kinase), and ERK (Extracellular signal-Regulated Kinase).[3] MEK1 and MEK2 are dual-specificity kinases that phosphorylate and activate ERK1 and ERK2, making them attractive targets for therapeutic intervention.[3]

Mekinib is a potent and selective, non-ATP-competitive inhibitor of MEK1/2. Its high specificity and robust performance in biochemical and cell-based assays make it an ideal tool for high-throughput screening (HTS) campaigns aimed at identifying novel modulators of the MAPK pathway or for validating secondary screening hits. These application notes provide detailed protocols for utilizing Mekinib in primary biochemical screening, cell-based secondary screening, and high-content analysis.

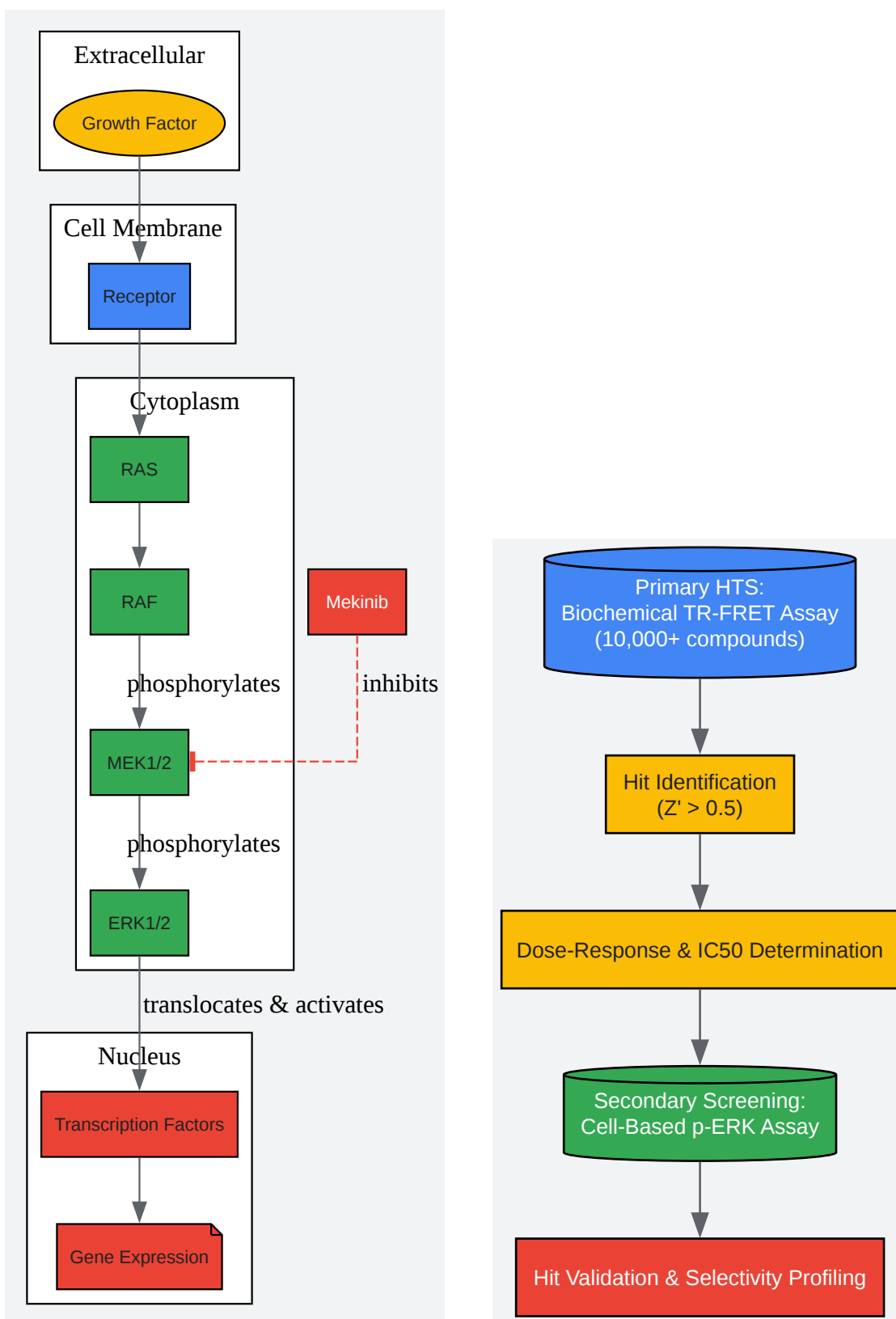
Data Presentation

Table 1: Biochemical and Cellular Potency of Mekinib

Parameter	Value	Assay Type	Notes
MEK1 IC50	15 nM	TR-FRET Biochemical Assay	Half-maximal inhibitory concentration. [4] [5]
MEK2 IC50	25 nM	TR-FRET Biochemical Assay	Half-maximal inhibitory concentration. [4] [5]
p-ERK IC50	50 nM	High-Content Imaging	Cellular potency in inhibiting ERK phosphorylation.
Z' Factor	0.85	TR-FRET Biochemical Assay	Indicates excellent assay quality for HTS. [6] [7] [8]
Cellular Viability	>10 μ M	Standard Cytotoxicity Assay	Minimal cytotoxicity observed at effective concentrations.

Signaling Pathway and Experimental Workflow

The MAPK signaling cascade is initiated by upstream signals that activate RAF kinases. RAF then phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK translocates to the nucleus to regulate gene expression, leading to various cellular responses. Mekinib specifically inhibits the phosphorylation of ERK by MEK.



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